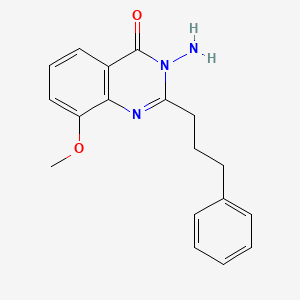
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities. This particular compound features an amino group at the 3-position, a methoxy group at the 8-position, and a 3-phenylpropyl group at the 2-position of the quinazolinone core. These structural features contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 8-position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Substitution at the 2-Position: The 3-phenylpropyl group can be introduced through nucleophilic substitution reactions using appropriate alkyl halides or tosylates.
Amination at the 3-Position: The amino group at the 3-position can be introduced via amination reactions using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to enhance yield and reduce environmental impact.
化学反应分析
Types of Reactions
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinazolinone N-oxides.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinones.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or tosylates in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
科学研究应用
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions.
相似化合物的比较
Similar Compounds
3-Amino-2-phenylquinazolin-4-one: Lacks the methoxy and 3-phenylpropyl groups.
8-Methoxy-2-phenylquinazolin-4-one: Lacks the amino and 3-phenylpropyl groups.
3-Amino-8-methoxyquinazolin-4-one: Lacks the 3-phenylpropyl group.
Uniqueness
3-Amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one is unique due to the presence of all three functional groups (amino, methoxy, and 3-phenylpropyl) on the quinazolinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
108014-07-9 |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.369 |
IUPAC 名称 |
3-amino-8-methoxy-2-(3-phenylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-23-15-11-6-10-14-17(15)20-16(21(19)18(14)22)12-5-9-13-7-3-2-4-8-13/h2-4,6-8,10-11H,5,9,12,19H2,1H3 |
InChI 键 |
SWZZTSSSMXSBHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)CCCC3=CC=CC=C3 |
同义词 |
4(3H)-Quinazolinone, 3-amino-8-methoxy-2-(3-phenylpropyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















